Trimethylphenylammonium iodide

Catalog No.
S600824
CAS No.
98-04-4
M.F
C9H14IN
M. Wt
263.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylphenylammonium iodide

CAS Number

98-04-4

Product Name

Trimethylphenylammonium iodide

IUPAC Name

trimethyl(phenyl)azanium iodide

Molecular Formula

C9H14IN

Molecular Weight

263.12 g/mol

InChI

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

KKLAORVGAKUOPZ-UHFFFAOYSA-M

SMILES

Array

solubility

>39.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

hydroxide of phenyltrimethylammonium, iodide of phenyltrimethylammonium, phenyltrimethylammonium, phenyltrimethylammonium acetate, phenyltrimethylammonium benzenesulfonate, phenyltrimethylammonium bromide, phenyltrimethylammonium chloride, phenyltrimethylammonium tosylate, phenyltrimethylammonium tribromide, phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd, trimethyl-d9-anilinium hydroxide, trimethylanilinium, trimethylanilinium iodide, trimethylphenylammonium hydroxide, trimethylphenylammonium iodide, X-TractElute

Canonical SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]

Isomeric SMILES

C[N+](C)(C)C1=CC=CC=C1.[I-]

The exact mass of the compound Phenyltrimethylammonium iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Trimethylphenylammonium iodide (CAS 98-04-4) is a quaternary ammonium salt characterized by its stable solid-state profile and dual utility as a bulky organic cation in optoelectronics and a selective methylating agent in organic synthesis. For procurement teams, its value lies in its low volatility compared to traditional liquid alkylating agents and its precise steric bulk, which enables the formation of protective low-dimensional interfaces in perovskite photovoltaics [1]. Commercially available at high purities (>98%), this compound is critical for workflows requiring controlled methylation without over-alkylation, or for stabilizing high-efficiency solar cells against thermal and moisture degradation .

Substituting trimethylphenylammonium iodide with simpler aliphatic quaternary salts or common methylating agents leads to significant process failures [1]. In transition-metal-catalyzed C-H methylation, highly reactive reagents like methyl triflate or methyl tosylate drive uncontrolled di-methylation and poor yields, whereas the phenyltrimethylammonium cation provides the exact steric and electronic moderation needed for high mono-selectivity [2]. In perovskite applications, substituting PTMAI with standard bulky cations often results in distorted 2D orientations, whereas PTMAI optimally relaxes local strain, suppresses metallic lead formation, and prevents moisture intrusion at grain boundaries, making it non-interchangeable for long-term device stability [3].

Defect Passivation and Thermal Stability in Perovskite Solar Cells

In advanced perovskite solar cell fabrication, applying PTMAI as a double-sided surface passivation layer significantly reduces nonradiative recombination compared to unpassivated baselines. Studies demonstrate that PTMAI treatment yields a Power Conversion Efficiency (PCE) of 21.87%, while maintaining over 80% of its initial efficiency after 1860 hours at 60 °C[1].

Evidence DimensionPower Conversion Efficiency (PCE) and Thermal Stability
Target Compound DataPCE up to 21.87%; retains >80% PCE after 1860 h at 60 °C
Comparator Or BaselineUnpassivated baseline devices (lower PCE, rapid thermal degradation)
Quantified Difference~10% improvement in open-circuit voltage (Voc) and extended thermal stability over 1800+ hours
ConditionsDouble-sided surface passivation of perovskite films under 1 sun illumination and 60 °C thermal stress

For solar cell manufacturers, this demonstrates that PTMAI is a critical additive for passing long-term thermal stability benchmarks required for commercialization.

High-Selectivity Mono-Methylation in Transition-Metal Catalysis

In the Catellani-type ortho-methylation of iodoarenes, PTMAI acts as a highly selective methyl source, outperforming conventional reagents. When compared to methyl tosylate (MeOTs) or methyl triflate (MeOTf), which typically result in low yields and poor mono-/di-methylation selectivities, PTMAI successfully drives mono-methylation with high selectivity and decent yields [1].

Evidence DimensionReaction yield and mono-methylation selectivity
Target Compound DataHigh mono-methylation selectivity and good yields
Comparator Or BaselineMethyl tosylate (MeOTs) and Methyl triflate (MeOTf)
Quantified DifferencePTMAI prevents the overmethylation (di-methylation) commonly seen with MeOTs/MeOTf
ConditionsPd-catalyzed ortho-methylation of iodoarenes using a functionalized cycloolefin ligand

Procurement of PTMAI prevents costly yield losses and complex purification steps associated with over-methylated byproducts in pharmaceutical intermediate synthesis.

Phase Stabilization of Inorganic Perovskites (CsPbI3)

Inorganic CsPbI3 perovskites suffer from rapid phase degradation due to moisture. The in-situ growth of PTMAI-based low-dimensional perovskites (1D PTAPbI3 and 2D PTA2PbI4) at the grain boundaries stabilizes the photoactive black phase. This modification enables CsPbI3 cells to achieve a record efficiency of 21.0% while actively preventing moisture intrusion, a performance level difficult to attain with standard aliphatic ammonium halides [1].

Evidence DimensionPhase stability and device efficiency
Target Compound Data21.0% PCE with stabilized black-phase CsPbI3
Comparator Or BaselineUntreated CsPbI3 (rapid degradation to non-photoactive yellow phase)
Quantified DifferenceAchievement of 21.0% PCE and prevention of moisture-induced phase transition
ConditionsIn-situ growth of PTMAI at grain boundaries and film surface of CsPbI3

Material engineers must select PTMAI to ensure the environmental robustness of inorganic perovskites, reducing the need for extreme encapsulation measures.

Suppression of Degradation-Induced Metallic Lead (Pb0) Defects

The accumulation of metallic lead (Pb0) during perovskite operation accelerates degradation through redox interactions. The incorporation of bulky organic cations like PTMAI forms a protective 2D layer on the 3D perovskite, which suppresses Pb0 formation under operational stresses (light, heat, moisture) without hindering electronic properties, distinguishing it from smaller cations that cannot form this protective steric barrier[1].

Evidence DimensionSuppression of Pb0 defect formation
Target Compound DataEffective suppression of Pb0 via 2D protective layer formation
Comparator Or BaselineStandard 3D perovskites without bulky cation passivation
Quantified DifferenceReduction in volatile species formation and mitigation of interface degradation
ConditionsPerovskite films subjected to light, heat, and moisture stresses

Procuring PTMAI as a passivating agent directly extends the operational lifespan of lead-based optoelectronics by neutralizing a primary chemical degradation pathway.

High-Stability Perovskite Photovoltaic Manufacturing

PTMAI is the optimal choice for surface and grain-boundary passivation in both organic-inorganic and all-inorganic (CsPbI3) perovskite solar cells, specifically when targeting >21% PCE and long-term thermal stability (e.g., >1000 hours at 60°C) [1].

Selective C-H Functionalization in API Synthesis

As a solid, stable methylating agent, PTMAI is ideal for pharmaceutical synthesis workflows requiring strict mono-ortho-methylation of iodoarenes, replacing hazardous, volatile, and unselective liquid reagents like methyl iodide or methyl triflate [2].

Phase-Transfer Catalysis for Perovskite Quantum Dots

PTMAI and its derivatives act as effective phase-transfer catalysts to heal surface vacancies in FAPbI3 perovskite quantum dots, making it highly relevant for the scalable purification and processing of defect-free quantum dot inks[3].

Physical Description

White solid; [Merck Index] White powder; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

1

Exact Mass

263.01710 Da

Monoisotopic Mass

263.01710 Da

Heavy Atom Count

11

LogP

-2.74 (LogP)

Melting Point

224.0 °C

UNII

4O888XQ7FP

Related CAS

3426-74-2 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H311 (11.63%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

0.00000003 [mmHg]

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

98-04-4

Wikipedia

Phenyltrimethylammonium iodide

General Manufacturing Information

Benzenaminium, N,N,N-trimethyl-, iodide (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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